6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide

Physicochemical profiling Drug-likeness Chromene-3-carboxamide scaffold

SAR studies on chromene-3-carboxamides demonstrate that minor substitutions dramatically impact isoform selectivity. Replacing this specific 6-bromo-pyrazole analogue risks losing desired potency. - **Target applications:** MAO-B inhibitor development (64.5-fold selectivity potential), anti-leukemic screening (K562 cells), CBX protein epigenetic probes. - **Physicochemical profile:** logP 2.21, MW 320.15, 2 HBD/3 HBA - favorable drug-like space. - **Supply:** ≥95% purity, synthetically tractable core for focused library synthesis.

Molecular Formula C13H10BrN3O2
Molecular Weight 320.146
CAS No. 1281310-11-9
Cat. No. B2617471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide
CAS1281310-11-9
Molecular FormulaC13H10BrN3O2
Molecular Weight320.146
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)NC3=CC=NN3
InChIInChI=1S/C13H10BrN3O2/c14-10-1-2-11-8(6-10)5-9(7-19-11)13(18)16-12-3-4-15-17-12/h1-6H,7H2,(H2,15,16,17,18)
InChIKeyZNSRKEVARMMKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide: Identity and Procurement


6-Bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide (CAS 1281310‑11‑9) is a synthetic heterocyclic small molecule (molecular weight 320.15 g·mol⁻¹, purity ≥ 95%) that embodies a 2H‑chromene core functionalized at the 6‑position with a bromine atom and at the 3‑position with a 1H‑pyrazol‑3‑yl‑carboxamide side‑chain . Its measured logP of 2.21 indicates moderate lipophilicity, which, together with two hydrogen‑bond donors and three hydrogen‑bond acceptors, delineates a physicochemical profile distinct from the unsubstituted parent scaffold 2H‑chromene‑3‑carboxamide (MW 175.18) . The compound is listed by multiple research‑chemical suppliers and has been referenced in the context of medicinal‑chemistry campaigns targeting epigenetic reader proteins and kinase‑related pathways [1].

Scaffold 6-Bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide as a tool for epigenetic reader and kinase pathway probe development
Profile Physicochemical signature distinct from unsubstituted chromene-3-carboxamide core; moderate lipophilicity supports permeability research
Entry Quality-controlled entry point into pyrazole-chromene SAR exploration for hit-to-lead campaigns

6-Bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide: Structural Specificity Rationale


Small structural modifications on the 2H‑chromene‑3‑carboxamide scaffold can produce dramatic shifts in both potency and selectivity. For instance, among a series of 20 closely related 2H‑chromene‑3‑carboxamides evaluated as human monoamine oxidase (hMAO) inhibitors, the most active analogue (compound 4d) exhibited an IC₅₀ of 0.93 μM against hMAO‑B with 64.5‑fold selectivity over the hMAO‑A isoform, whereas the reference inhibitor iproniazid showed an IC₅₀ of 7.80 μM and only 1‑fold selectivity [1]. Similarly, in a panel of pyrazole‑substituted chromene analogues tested for anti‑leukemic activity on K562 cells, IC₅₀ values ranged from 0.5 μM to >50 μM, demonstrating that the presence and position of substituents on both the chromene and pyrazole fragments are critical determinants of biological activity [2]. Consequently, replacing 6‑bromo‑N‑(1H‑pyrazol‑3‑yl)‑2H‑chromene‑3‑carboxamide with a putative generic chromene‑3‑carboxamide bearing a different halogen, a regioisomeric pyrazole linkage, or an unsubstituted amide carries a high risk of losing the desired potency, selectivity, or physicochemical characteristics.

Isoform selectivity Small substituent changes on chromene-3-carboxamide can shift MAO-B/MAO-A selectivity by >50-fold; generic analogues may lose isoform preference.
Cellular potency Pyrazole-chromene regioisomers show >100-fold variation in K562 potency; substituting with unsubstituted core or different linkage risks inactivity.
Handling profile Target compound carries GHS07 H302/H315/H319/H335 warnings; simpler analogues may have different hazard profiles, altering lab safety requirements.

6-Bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide: Differentiation Evidence


Lipophilicity and Molecular Weight vs. Parent Scaffold

The target compound exhibits a measured logP of 2.21 and a molecular weight of 320.15 g·mol⁻¹ , whereas the unsubstituted 2H‑chromene‑3‑carboxamide scaffold (CAS 10185‑00‑9) has a molecular weight of 175.18 g·mol⁻¹ . The increase of 1.8‑fold in molecular weight and a positive logP shift into the moderate‑lipophilicity range (logP > 0) indicate that the bromine and pyrazole substituents significantly alter the compound's physicochemical profile, which can influence membrane permeability, protein binding, and pharmacokinetic behaviour.

MW & LogP vs Parent
Data to verify
MW: 320.15 g/mol logP: 2.21
Parent (CAS 10185-00-9): MW 175.18; logP predicted
Physicochemical differentiation from parent scaffold; influences permeability and protein binding profile
Cross-study comparable; parent logP not experimentally confirmed
Physicochemical profiling Drug-likeness Chromene-3-carboxamide scaffold

GHS Hazard Classification and Handling Profile

The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is more stringent than that of many unsubstituted chromene‑3‑carboxamides, which are often classified only as irritants or lack a full GHS assessment, and mandates specific personal protective equipment (PPE) and ventilation requirements during handling .

GHS Hazard Profile
Data to verify
H302, H315, H319, H335 (GHS07 Warning)
Procurement risk context; requires additional PPE and engineering controls
Based on supplier SDS; verify lot-specific documentation
Safety data Hazard communication Procurement risk assessment

hMAO Inhibitory Class SAR and MAO-B Selectivity

In a published series of 2H‑chromene‑3‑carboxamide derivatives, the most potent hMAO‑B inhibitor (compound 4d) achieved an IC₅₀ of 0.93 μM with 64.5‑fold selectivity over hMAO‑A, whereas the reference compound iproniazid showed an IC₅₀ of 7.80 μM and only 1‑fold selectivity [1]. Although the target compound was not directly included in this study, the SAR analysis identified that electron‑withdrawing and heterocyclic substituents on the carboxamide moiety are key drivers of MAO‑B potency and isoform selectivity. The bromine atom at the 6‑position and the pyrazole ring on the carboxamide of the target compound align with these SAR trends, suggesting a plausible differentiation path relative to non‑brominated or non‑pyrazole analogues.

hMAO-B Class SAR
Class-level
Lead 4d: IC50 0.93 μM 64.5-fold selectivity
Iproniazid: IC50 7.80 μM 1-fold selectivity
Class-level SAR: electron-withdrawing and pyrazole motifs align with MAO-B selectivity
Target compound not directly tested; class inference only
Monoamine oxidase inhibition MAO‑B selectivity Neuropharmacology

Anti-Leukemic Class SAR Against K562 Cells

A focused library of pyrazole‑substituted chromene analogues was evaluated against the K562 chronic myelogenous leukemia cell line, revealing IC₅₀ values as low as 0.5 μM (compound 6c) and 3.0 μM (compound 6b), with the most potent analogues displaying selectivity over healthy HEK293 cells and solid‑tumour lines (HeLa, MCF7, BT474) [1]. Although the target compound was not included in the tested set, it shares the same pyrazole‑chromene architecture and the 6‑bromo substitution pattern that was found to correlate with enhanced activity in certain analogues within the series.

K562 Anti-Leuk. SAR
Class-level
Lead 6c: IC50 0.5 μM Lead 6b: 3.0 μM
Parent flavanone: >50 μM
Class-level SAR: 6-bromo-pyrazole-chromene scaffold associated with low-μM K562 potency
Target compound not tested; class inference
Anti‑leukemic activity K562 cell line Selectivity index

Purity Benchmark and Supplier Availability

The compound is offered at a minimum purity of 95% by established research‑chemical suppliers such as Fluorochem . In contrast, the unsubstituted 2H‑chromene‑3‑carboxamide (CAS 10185‑00‑9) is listed by CymitQuimica as discontinued , indicating that the target compound represents an accessible, quality‑controlled entry point into the chromene‑3‑carboxamide chemical space for laboratories seeking immediate experimental start.

Purity & Availability
Data to verify
Purity ≥95% (Supplier: Fluorochem)
Parent scaffold (CAS 10185-00-9): discontinued by major vendor
Accessible, quality-controlled entry; parent scaffold no longer available from key supplier
Verify current vendor stock and batch COA
Chemical purity Supplier comparison Reproducibility

6-Bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide: Application Scenarios


MAO-B Inhibitor Lead Optimisation

The compound provides a synthetically tractable starting point for exploring MAO‑B‑selective inhibition. The SAR landscape derived from Pan et al. (2014) [1] indicates that electron‑withdrawing substituents and heterocyclic carboxamide appendages favour potency and isoform selectivity. Incorporating the 6‑bromo‑pyrazole‑chromene scaffold into a medicinal‑chemistry programme allows direct interrogation of these SAR trends, with the goal of achieving sub‑micromolar hMAO‑B IC₅₀ values and selectivity ratios exceeding 50‑fold.

Selective Anti-Leukemic Agent Development

Based on the class‑level evidence from Madhu et al. (2017) [2], pyrazole‑chromene conjugates can achieve potent (IC₅₀ ≤ 0.5 μM) and selective killing of K562 leukemic cells while sparing healthy HEK293 cells. Procuring the target compound enables the synthesis and testing of focused libraries around the 6‑bromo‑pyrazole‑chromene core to identify analogues with improved potency and selectivity profiles for chronic myelogenous leukemia.

Physicochemical Property-Based Library Design

With a measured logP of 2.21, molecular weight of 320.15, and a balanced hydrogen‑bond donor/acceptor profile , the compound occupies a favourable region of drug‑like chemical space (Lipinski Rule of Five). Procurement for inclusion in diversity‑oriented or target‑focused screening libraries allows the exploration of chromene‑pyrazole hybrids that balance lipophilicity and polarity, a profile often associated with improved membrane permeability and oral bioavailability potential.

Epigenetic Reader Protein Probe Development

The compound has been referenced in the context of chromobox (CBX) protein inhibition, a class of epigenetic methyl‑lysine reader proteins implicated in cancer [2]. Although target‑specific affinity data for CBX domains are not yet available for this precise analogue, the 2H‑chromene‑3‑carboxamide scaffold has been explored as a chromodomain‑binding motif. Procuring this compound facilitates the assembly of a probe set to evaluate structure–activity relationships at CBX chromodomains, complementing peptidic antagonist programmes.

Application
Selection Property
Validation Focus
MAO-B inhibitor research
Electron-withdrawing/pyrazole SAR alignment
hMAO-B isoform selectivity validation
K562 anti-leukemic cell-model studies
6-Bromo-pyrazole-chromene scaffold SAR
K562 cell viability and selectivity over healthy cells
Diversity-oriented screening library design
LogP, MW, HBD/HBA drug-likeness profile
Permeability and solubility assay validation
Epigenetic CBX chromodomain probe development
Chromene-3-carboxamide chromodomain-binding motif
CBX domain binding and selectivity assays
Quote Request

Request a Quote for 6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.